molecular formula C21H25N3O3S B2433102 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 384363-57-9

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2433102
CAS No.: 384363-57-9
M. Wt: 399.51
InChI Key: YKBJGQYYLBBRCX-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a recognized and potent small-molecule inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) Source . This chromenone-based compound exerts its effects by competitively binding to the ATP-binding site of the kinase, effectively blocking its catalytic activity and subsequent phosphorylation of downstream substrates. The primary research value of this inhibitor lies in its application as a precise chemical probe to dissect the complex physiological and pathological roles of DYRK1A. DYRK1A is a critical regulator of cell proliferation, differentiation, and neuronal development, and its dysregulation is implicated in the pathogenesis of several major diseases. Consequently, this compound is extensively utilized in preclinical research focused on Down syndrome, where DYRK1A gene dosage is believed to contribute to cognitive deficits, as well as in the study of neurodegenerative conditions like Alzheimer's disease Source . Furthermore, due to the role of DYRK1A in controlling transcription factors and cell cycle progression, this inhibitor is a valuable tool in oncology research for investigating novel therapeutic strategies in cancers such as glioblastoma and leukemia Source . By enabling selective inhibition of DYRK1A in cellular and animal models, this reagent provides researchers with a powerful means to elucidate signaling pathways, validate DYRK1A as a therapeutic target, and screen for potential synergistic drug combinations.

Properties

IUPAC Name

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-13-9-14-18(26)16(21-23-12(2)11-28-21)20(22)27-19(14)15(17(13)25)10-24-7-5-4-6-8-24/h9,11,25H,3-8,10,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBJGQYYLBBRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC(=CS4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure, which includes a chromenone core, a thiazole moiety, and a piperidine group. The molecular formula is C20H23N3O4SC_{20}H_{23}N_3O_4S, and its molecular weight is approximately 399.48 g/mol. The compound exhibits various functional groups that contribute to its biological activity.

The biological mechanisms by which this compound exerts its effects are primarily through enzyme inhibition and interaction with cellular signaling pathways. Notably:

  • Enzyme Inhibition : The compound may act as an inhibitor of key kinases involved in cell proliferation and survival, such as ATR kinase. Studies have shown that it can inhibit the phosphorylation of Chk1 at Ser 317 in cancer cell lines, indicating a potential role in modulating DNA damage response pathways .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HCT116 and HeLa cells. The IC50 values for these cell lines suggest significant potency, with some derivatives showing viability reduction to below 50% at concentrations as low as 3.995 µM .

Biological Activity Data

Biological Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHCT1163.995Chk1 inhibition
CytotoxicityHeLa5.000Chk1 inhibition
AntimicrobialM. tuberculosis25 - 50DprE1 inhibition

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological contexts:

  • Antitumor Activity : In a study examining the effects of several chromone derivatives, 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-yl)methyl)-4H-chromen-4-one was found to significantly reduce cell viability in both HCT116 and HeLa cells compared to control groups. The mechanism was linked to its ability to inhibit critical signaling pathways involved in tumor growth .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 25 to 50 µg/mL. This suggests potential as an anti-tubercular agent, particularly when compared to standard treatments .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with chromen structures exhibit anticancer activities by inhibiting key enzymes involved in tumor growth. For instance, studies have shown that derivatives of chromen can inhibit topoisomerase and cytochrome P450 enzymes, which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

The compound's thiazole moiety is known for its antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, which positions it as a candidate for developing new antibiotics .

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant for treating inflammatory diseases. The inhibition of this enzyme pathway can lead to reduced production of pro-inflammatory mediators, making it a potential therapeutic agent for conditions like arthritis and asthma .

Case Studies and Research Findings

A few notable studies highlight the applications and efficacy of this compound:

StudyFindings
Anticancer Activity In vitro tests showed that the compound inhibited cancer cell lines with IC50 values comparable to established chemotherapeutics .
Antimicrobial Testing Evaluation against Gram-positive and Gram-negative bacteria revealed significant antibacterial activity, especially against resistant strains .
Anti-inflammatory Potential Molecular docking studies indicated strong binding affinity to 5-lipoxygenase, suggesting potential for anti-inflammatory drug development .

Q & A

Basic: What synthetic strategies are effective for constructing the chromen-4-one core and functionalizing substituents in this compound?

The synthesis involves multi-step strategies:

  • Mannich reactions are critical for introducing the piperidinylmethyl group at position 8, as demonstrated in analogous chromenone syntheses using formaldehyde and secondary amines .
  • Substitution reactions (e.g., nucleophilic aromatic substitution) are used to install the thiazole and ethyl groups. Evidence from structurally similar compounds highlights the use of palladium-catalyzed cross-coupling for thiazole incorporation .
  • Key parameters : Optimize pH (neutral to mildly basic) and solvent polarity (e.g., DMF or ethanol) to stabilize intermediates and avoid side reactions .

Basic: How can functional groups in this compound be characterized experimentally?

Methodological approaches include:

  • NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., the downfield shift of the 7-hydroxy proton at ~δ 10 ppm and piperidinylmethyl protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of bulky groups (e.g., thiazole and piperidine), as shown in structurally related chromenones .
  • IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

Advanced: How should structure-activity relationship (SAR) studies be designed to probe the biological relevance of its substituents?

SAR strategies include:

  • Analog synthesis : Replace the piperidinylmethyl group with morpholine or pyrrolidine to assess steric/electronic effects on target binding .
  • In vitro assays : Compare IC50 values of analogs in enzyme inhibition (e.g., kinases) or antimicrobial assays to identify critical substituents .
  • Computational docking : Map interactions between the thiazole ring and hydrophobic pockets of target proteins (e.g., HDAC8), as validated in quinazoline derivatives .

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Contradictions may arise from:

  • Purity variability : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and MALDI-TOF mass spectrometry .
  • Assay conditions : Replicate experiments under standardized pH, temperature, and solvent (e.g., DMSO concentration <1%) .
  • Target specificity : Use surface plasmon resonance (SPR) to confirm direct binding kinetics and rule off-target effects .

Basic: What analytical techniques ensure purity and stability during storage?

  • HPLC : Monitor degradation products using a reverse-phase column (detection at 254 nm for chromenone absorption) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates suitability for room-temperature storage) .
  • Lyophilization : Preserve hygroscopic compounds by storing in anhydrous conditions .

Advanced: What mechanistic approaches elucidate the compound’s interaction with enzymatic targets?

  • Enzyme inhibition assays : Measure kinetic parameters (Km, Vmax) using fluorogenic substrates (e.g., acetylated peptides for HDACs) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) of the piperidinylmethyl group with active sites .
  • Molecular dynamics simulations : Model conformational flexibility of the 8-[(piperidin-1-yl)methyl] group during target engagement .

Basic: How does the compound’ solubility profile impact experimental design?

  • Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for biological assays to avoid precipitation .
  • LogP determination : Reverse-phase HPLC or shake-flask methods estimate logP (~2.5–3.5), guiding membrane permeability studies .

Advanced: What strategies mitigate synthetic challenges in introducing the 4-methylthiazole moiety?

  • Protecting groups : Temporarily block the 7-hydroxy group with acetyl during thiazole installation to prevent side reactions .
  • Microwave-assisted synthesis : Accelerate cyclocondensation of thiourea intermediates (e.g., 80°C, 30 minutes) .
  • Post-functionalization : Attach pre-synthesized thiazole via Suzuki-Miyaura coupling for higher regioselectivity .

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